N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine
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Overview
Description
N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine is a complex organic compound with a unique structure that combines elements of cyclohexane, indene, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine typically involves the reaction of a primary amine with an aldehyde or ketone, resulting in the formation of an imineThe reaction conditions often include the use of an acid catalyst to speed up the reaction and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters for yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative, while reduction could produce a cyclohexylamine derivative.
Scientific Research Applications
N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2,3-dimethylindeno[1,2-b]quinolin-11-imine: This compound has similar structural elements but differs in the position and number of methyl groups.
N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine: Another similar compound with slight variations in the structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
properties
Molecular Formula |
C23H22N2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H22N2/c1-15-11-12-18-19(13-15)23-20(14-16-7-5-6-10-21(16)25-23)22(18)24-17-8-3-2-4-9-17/h5-7,10-14,17H,2-4,8-9H2,1H3 |
InChI Key |
YFJHKTJYZYSPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC3CCCCC3)C4=CC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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